14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclo hexane]
Description
14-Methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane] is a spirocyclic compound characterized by a benzopyrazolino-oxazine core fused with a cyclohexane ring. The molecule features a methyl group at position 14 and a phenyl group at position 9, which influence its stereoelectronic properties and reactivity. Spirocyclic architectures like this are of significant interest due to their conformational rigidity, which enhances binding specificity in medicinal chemistry and catalytic applications .
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H24N2O/c1-16-11-13-22(14-12-16)24-20(18-9-5-6-10-21(18)25-22)15-19(23-24)17-7-3-2-4-8-17/h2-10,16,20H,11-15H2,1H3 |
InChI Key |
ACCMBSIBIMDLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multicomponent reactions and cyclization reactions. One common approach is the use of a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other suitable reagents . Cyclization reactions, often mediated by catalysts such as Rhodium (II) carbenoids, are also employed to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted cyclization, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has several scientific research applications:
Mechanism of Action
The mechanism of action of 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives in the spiro-oxazine family. Key comparisons include:
Key Observations :
- Substituent Effects: The methyl group in the target compound (vs.
- Ring Size : Cyclopentane-containing derivatives (e.g., ) exhibit lower steric strain compared to cyclohexane-fused systems, impacting their thermodynamic stability and synthetic accessibility.
Thermodynamic Stability and Cyclization Behavior
The target compound’s fused 1,3-oxazine core is stabilized by the spirocyclic arrangement, as evidenced by computational studies on similar systems. For example, cyclization of precursor 11a to form trans-fused 14a (a related oxazine) is thermodynamically feasible but hindered by axial steric strain from bulky substituents like isopropyl . In contrast, the methyl group in the target compound imposes less steric demand, favoring a more stable equatorial conformation.
Reactivity and Functional Group Compatibility
- Halogenated Analogues : Chloro- and fluoro-substituted derivatives (e.g., ) show increased susceptibility to nucleophilic substitution, making them versatile intermediates for further functionalization.
- Phenyl vs. Methyl Groups : The phenyl group at C9 in the target compound enhances π-π stacking interactions, which are critical in catalytic or receptor-binding contexts, while the methyl group at C14 minimizes metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
